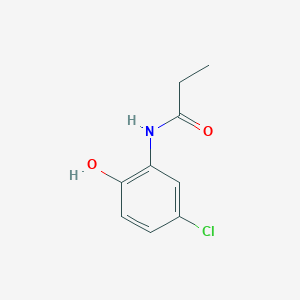

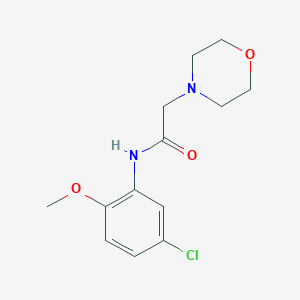

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide, also known as CM10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CM10 belongs to the class of acetamide derivatives and has been shown to exhibit various biological activities.

Applications De Recherche Scientifique

Crystallography and Molecular Structure Analysis

The compound has been utilized in crystallography to understand molecular structures through X-ray diffraction analysis . The study of its crystal and molecular structures, especially its co-crystal with 3,5-dinitrobenzoic acid, provides insights into classical hydrogen bonding and other non-covalent interactions, which are crucial for the development of new materials with specific physical and chemical properties .

Supramolecular Chemistry

In supramolecular chemistry, this compound is of interest due to its ability to form 1D to 3D structures through weak interactions like hydrogen bonds and π-π interactions . These interactions are significant for the assembly of molecules into higher-dimensional networks, which is fundamental for the design of molecular machines and devices .

Pharmaceutical Research

Although direct applications in pharmaceuticals for this specific compound were not found, related structures have shown potential in drug design and medicinal chemistry. For instance, compounds with similar molecular frameworks have been investigated for their inhibitory effects on receptors like the insulin-like growth factor receptor (IGF1R), which is relevant in cancer research .

Mécanisme D'action

Target of Action

A similar compound, 5-chloro-2-methoxy-n-2-(4-sulfamoylphenyl)ethyl benzamide, has been reported as an intermediate in the synthesis of glyburide . Glyburide is known to inhibit the NLRP3 inflammasome , which plays a crucial role in the immune response by controlling the activation of caspase-1 and the maturation of proinflammatory cytokines .

Mode of Action

If it shares similar properties with glyburide, it may interact with the nlrp3 inflammasome, potentially inhibiting its activation and thus modulating the immune response .

Biochemical Pathways

The inhibition of the nlrp3 inflammasome by glyburide can impact the inflammatory response, affecting pathways related to inflammation and immune response .

Result of Action

If it acts similarly to glyburide, it may result in the inhibition of the nlrp3 inflammasome, leading to a decrease in the production of proinflammatory cytokines .

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3/c1-18-12-3-2-10(14)8-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCTTYLJRVEQDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

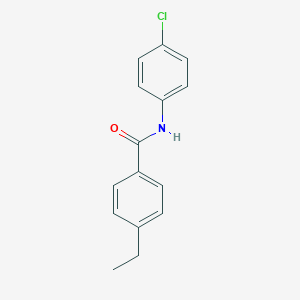

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-ethylbenzamide](/img/structure/B501511.png)